Rimantadine

Description

Properties

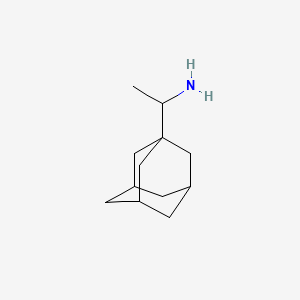

IUPAC Name |

1-(1-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHPRBFMUDMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023561 | |

| Record name | Rimantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13392-28-4, 117857-51-9 | |

| Record name | Rimantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 °C, > 300 °C | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rimantadine on the Influenza A M2 Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The influenza A virus M2 protein is a homotetrameric proton-selective ion channel, or viroporin, essential for the viral life cycle.[1][2] It facilitates two critical pH-dependent processes: the uncoating of the viral ribonucleoprotein (RNP) core within the host cell's endosome and the regulation of pH in the trans-Golgi network to prevent premature conformational changes in newly synthesized hemagglutinin.[1][3] Rimantadine, an adamantane derivative, is an antiviral agent that specifically targets and inhibits the M2 protein's proton channel function, thereby halting viral replication.[4][5][6] This document provides an in-depth technical examination of the molecular and structural basis of rimantadine's mechanism of action, the quantitative parameters of its interaction with the M2 channel, the development of resistance, and the key experimental protocols used in its study.

Core Mechanism of M2 Proton Transport and Rimantadine Inhibition

The M2 protein forms a four-helix bundle that creates a narrow pore through the viral membrane.[7] The channel's activity is gated by the pH of its environment.

-

Proton Conduction: In the acidic environment of the endosome (pH 5.5-6.0), the M2 channel is activated.[8] A highly conserved histidine residue at position 37 (His37) acts as the pH sensor and is crucial for proton selectivity.[2][9] Protonation of the four His37 imidazole side chains is believed to cause electrostatic repulsion, destabilizing the closed state of the channel.[3] This allows a "tryptophan gate," formed by four Trp41 residues, to open, admitting water molecules and enabling the passage of protons into the virion interior.[3][9]

-

Viral Uncoating: The influx of protons acidifies the viral core, which weakens the interaction between the viral matrix protein (M1) and the RNP complexes. This dissociation is a prerequisite for the release of the viral genome into the host cell cytoplasm, a process known as uncoating.[1][6][10]

-

Inhibition by Rimantadine: Rimantadine exerts its antiviral effect by physically occluding the M2 channel pore.[4][11] By binding within the channel, it blocks the flow of protons.[6][10] This prevents the acidification of the virion, the M1-RNP dissociation, and subsequent viral uncoating, effectively terminating the replication cycle at an early stage.[1][5]

Structural Basis of Rimantadine-M2 Interaction

The precise location of rimantadine binding was historically a subject of debate, with two primary models proposed. However, a consensus has emerged favoring a direct pore-blocking mechanism.

-

Pore-Binding Site (Primary Model): Supported by X-ray crystallography and studies with chimeric M2 proteins, this model places rimantadine within the N-terminal lumen of the M2 channel pore.[2][12][13] The drug molecule is surrounded by pore-lining residues, primarily Val27, Ala30, and Ser31.[2][11] The bulky adamantane cage makes hydrophobic contacts, while the polar ammonium group is positioned towards the C-terminus of the channel, interacting with water molecules and the protein backbone.[4][12]

-

Allosteric/Lipid-Facing Site (Alternative Model): An earlier model, derived from solution NMR studies, suggested four equivalent rimantadine binding sites on the exterior, lipid-facing surface of the channel.[3][7] In this model, binding near residues Asp44 and Arg45 would allosterically stabilize the channel's closed conformation.[3] While exterior binding may occur at high concentrations, the pore-lining site is now widely considered the primary site of inhibitory action.[8]

Quantitative Analysis of Rimantadine-M2 Interaction

The efficacy of rimantadine has been quantified using various biophysical and virological assays. Studies have shown no significant difference in potency between the (R)- and (S)-enantiomers of rimantadine against the wild-type (WT) M2 channel.[1][14]

Table 1: Inhibitory Concentration and Binding Affinity of Rimantadine (WT M2)

| Compound | Assay Type | Virus Strain / Protein Construct | Value | Reference(s) |

|---|---|---|---|---|

| (R)-Rimantadine | Plaque Reduction Assay (EC₅₀) | A/Soloman Island/3/2006 (H1N1) | 19.62 nM | [1] |

| (S)-Rimantadine | Plaque Reduction Assay (EC₅₀) | A/Soloman Island/3/2006 (H1N1) | 24.44 nM | [1] |

| Rimantadine Enantiomers | Antiviral Assay (EC₅₀) | A/Udorn/72 & A/WSN/33-M2-N31S | Submicromolar | [15] |

| Amantadine | Electrophysiology (IC₅₀) | A/M2 (WT) in Xenopus oocytes | 15.76 ± 1.24 µM | [16] |

| Rimantadine Enantiomers | Isothermal Titration Calorimetry (K_d) | M2TM (Udorn strain) | Equal binding constants |[17] |

Table 2: Binding Kinetics of Rimantadine Enantiomers (WT M2)

| Parameter | Method | Finding | Reference(s) |

|---|---|---|---|

| k_on (association rate) | Electrophysiology | Similar for (R)- and (S)-enantiomers | [1][14][18] |

| k_off (dissociation rate) | Electrophysiology | Similar for (R)- and (S)-enantiomers | [1][14][18] |

| K_d (dissociation constant) | Electrophysiology | Similar for (R)- and (S)-enantiomers |[1][14] |

Mechanisms of Rimantadine Resistance

Widespread resistance to adamantanes, including rimantadine, has rendered them clinically obsolete for treating influenza A.[19] Resistance arises from single amino acid substitutions in the transmembrane domain of M2 that directly interfere with drug binding.[4]

Table 3: Impact of Resistance Mutations on Inhibitor Potency

| M2 Mutant | Compound | Assay Type | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| S31N | Amantadine | Electrophysiology | 237.01 ± 22.14 µM | [16] |

| S31N | Rimantadine | Electrophysiology | >10 mM | [16] |

| V27A | Amantadine | Electrophysiology | 1840 µM | [16] |

| L26F | Amantadine | Electrophysiology | 164.46 ± 14.40 µM |[16] |

-

S31N (Serine to Asparagine at position 31): This is the most prevalent resistance mutation, found in over 95% of circulating resistant strains.[20][21] The bulkier asparagine side chain either sterically hinders rimantadine from entering its binding site or forms new hydrogen bonds that constrict the channel pore at the binding site.[22]

-

V27A (Valine to Alanine at position 27): This mutation removes the bulky valine side chain, widening the channel pore.[23] This eliminates crucial hydrophobic van der Waals interactions between the drug's adamantane cage and the channel wall, significantly reducing binding affinity.[23]

-

Kinetics of Resistance: For the S31N mutant, resistance is characterized by a dramatically increased drug dissociation rate (k_off), leading to a low residence time of the drug within the M2 pore.[18][24]

Key Experimental Protocols

The study of the rimantadine-M2 interaction relies on a combination of structural biology, biophysical, and virological techniques.

X-ray Crystallography of M2-Rimantadine Complex

This technique provides high-resolution structural data of the drug bound to the M2 channel.

-

Protein Expression and Purification: The M2 transmembrane domain (e.g., residues 22-46) is expressed, often as a fusion protein, in E. coli, and purified using chromatography.[1]

-

Crystallization: The purified M2 peptide is co-crystallized with an enantiomer of rimantadine. Crystals of (R)-rimantadine bound to M2(22-46) have been formed at pH 8.5, while (S)-rimantadine complexes were formed at pH 7.5.[1]

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The resulting electron density map is used to solve the three-dimensional structure of the complex, revealing the precise orientation and interactions of the bound drug.[1]

Electrophysiological Assay in Xenopus Oocytes

This functional assay directly measures the M2 channel's proton conductance and its inhibition.[25][26]

-

M2 Expression: cRNA encoding the M2 protein is synthesized in vitro and injected into Xenopus laevis oocytes. The oocytes are incubated to allow for protein expression and insertion into the cell membrane.

-

Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a set voltage.

-

Current Measurement: The external solution is changed to a low pH buffer to activate the M2 channels, inducing an inward proton current.

-

Inhibitor Application: Rimantadine is added to the external solution at varying concentrations. The reduction in the proton current is measured to determine the dose-response relationship and calculate the IC₅₀.[16] Binding kinetics (k_on, k_off) can be determined by analyzing the time course of current inhibition and washout.[1][18]

Plaque Reduction Antiviral Assay

This cell-based assay determines the concentration of a drug required to reduce the number of viral plaques by 50% (EC₅₀).[1]

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney, MDCK) is grown in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of influenza A virus in the presence of serial dilutions of rimantadine.

-

Agarose Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., agarose) containing the same concentrations of rimantadine. This restricts viral spread to adjacent cells, leading to the formation of localized lesions, or plaques.

-

Incubation and Staining: The plates are incubated for several days to allow plaques to form. The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones where cells have been lysed.

-

Plaque Counting: The number of plaques in each well is counted. The EC₅₀ is calculated by plotting the percentage of plaque reduction against the drug concentration.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[17][24]

-

Sample Preparation: Purified M2 transmembrane peptide (M2TM) is placed in the sample cell of the calorimeter. A solution of rimantadine is loaded into the injection syringe. Experiments are typically conducted at a controlled pH (e.g., pH 8.0, where the channel is closed).[17]

-

Titration: The rimantadine solution is injected into the M2TM solution in small, successive aliquots.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the drug binds to the protein.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[27]

Conclusion and Future Outlook

Rimantadine inhibits influenza A replication by physically blocking the M2 proton channel, a mechanism that is now understood in high structural and quantitative detail. The primary binding site is within the channel pore, where rimantadine's interaction with key residues such as Val27 and Ser31 prevents the crucial pH-mediated uncoating of the viral genome. The rise of resistance mutations, most notably S31N, which abrogate drug binding through steric hindrance and altered pore conformation, has unfortunately eliminated the clinical utility of adamantanes. However, the comprehensive understanding of this mechanism of action and resistance provides a robust framework for the rational design of new M2 inhibitors. Future drug development efforts can leverage this knowledge to create novel compounds that can effectively bind to and inhibit both wild-type and drug-resistant M2 channel variants, potentially reviving this well-validated antiviral target.

References

- 1. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M2 proton channel - Wikipedia [en.wikipedia.org]

- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rimantadine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Functional Heart of the M2 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 11. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by Rimantadine Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]

- 20. Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by Rimantadine Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel assay for the influenza virus M2 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Influenza virus M2 protein has ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Rimantadine development

An In-Depth Technical Guide to the Discovery and Development of Rimantadine

Abstract

Rimantadine, a derivative of adamantane, is an antiviral drug historically used for the prophylaxis and treatment of Influenza A virus infections. This document provides a comprehensive technical overview of its discovery, historical development, mechanism of action, synthesis, and key experimental data that defined its clinical use. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of core concepts.

Discovery and History

Rimantadine was discovered in 1963 by William W. Prichard at Du Pont & Co. in Wilmington, Delaware.[1][2] Its discovery followed that of a similar adamantane derivative, amantadine. The new chemical compound was patented in the United States in 1965, with the first method of synthesis being patented in 1967.[1][2] Marketed under the trade name Flumadine, Rimantadine was approved by the U.S. Food and Drug Administration (FDA) in 1994 for the treatment and prevention of Influenza A.[1][2]

For years, it was a key tool in managing seasonal influenza. However, due to the emergence of widespread resistance, particularly in H3N2 and the 2009 pandemic H1N1 strains, Rimantadine is no longer recommended for the treatment of influenza.[1][3] Despite this, its history provides valuable insights into antiviral drug development and the challenges of viral resistance.

Chemical Synthesis

Several synthetic routes for Rimantadine have been developed since its initial discovery. The original method by Prichard involved the reduction of a corresponding ketone oxime.[1][2] Over the years, alternative pathways have been explored to improve yield, reduce costs, and use milder conditions.[4][5]

Synthesis via Reductive Amination

One common pathway involves the reductive amination of 1-acetyladamantane. This process, however, often requires high temperatures and pressures, making it challenging for large-scale commercial production.[6][7]

Synthesis from Adamantane Methyl Ketone

A more recent method utilizes sodium borohydride for the hydrogenation of adamantane methyl ketone under milder conditions.[4]

Experimental Protocol: Synthesis from Adamantane Methyl Ketone [4]

-

Hydrogenation: 4g of adamantane methyl ketone, 10 mL of ethanol, and 4.4g of sodium borohydride are added to a 50 mL three-neck flask and stirred for 1 hour.

-

Acidification: 12 mL of hydrochloric acid is slowly added dropwise to adjust the pH to 2.5. The resulting solid is collected by filtration.

-

Ammonolysis: The solid is dissolved in ethanol. At 0°C, 20 mL of ammonia water is added dropwise, and the reaction proceeds for 0.5 hours.

-

Heating and Extraction: The mixture is heated to 40°C for 1 hour. The product is then extracted with ethyl acetate.

-

Isolation: The ethyl acetate is removed by rotary evaporation to yield the final product, Rimantadine, as white crystals (yield: 94.1%).[4]

Caption: A simplified workflow for the synthesis of Rimantadine.

Mechanism of Action

Rimantadine's antiviral activity is specific to the Influenza A virus, as it has little to no effect on Influenza B.[3][8] Its mechanism is not fully understood but is known to target the M2 protein, a proton-selective ion channel embedded in the viral envelope.[8][9][10][11]

The M2 ion channel is critical for the early stages of viral replication.[8][9] After the virus enters a host cell via endocytosis, the endosome becomes acidified. This acidic environment activates the M2 channel, allowing protons to flow into the virion.[9] The acidification of the viral core is essential for the uncoating process, where the viral ribonucleoproteins (vRNPs) are released from the matrix protein (M1) and enter the host cell's cytoplasm to initiate replication.[3][9][12]

Rimantadine blocks the M2 channel pore, inhibiting the influx of protons.[1][12] This action prevents the acidification of the viral interior, thereby halting the uncoating process and trapping the viral RNA within the virion.[9][10] As a result, viral replication is effectively inhibited.[1][12] Resistance to Rimantadine typically arises from amino acid substitutions in the transmembrane region of the M2 protein, which prevents the drug from binding effectively.[1][10]

Caption: Mechanism of action of Rimantadine on the Influenza A virus.

Pharmacokinetics

Rimantadine is well-absorbed after oral administration and undergoes extensive metabolism in the liver.[8][13] Its pharmacokinetic profile allows for once or twice-daily dosing.[3][14]

Table 1: Pharmacokinetic Properties of Rimantadine

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | Well absorbed | [8] |

| Peak Plasma Time | ~6 hours (in adults) | [13] |

| Protein Binding | ~40% | [1][8] |

| Metabolism | Extensively hepatic (hydroxylation, glucuronidation) | [1][8][13] |

| Elimination Half-Life | 25-38 hours (adults) | [1][8][13][14] |

| Excretion | Primarily renal (<25% as unchanged drug) |[1][8][13] |

In Vitro & In Vivo Studies

The efficacy of Rimantadine has been evaluated through numerous in vitro and in vivo studies, which are crucial for determining antiviral activity and clinical potential.

In Vitro Efficacy

The primary method for assessing in vitro antiviral activity is the plaque reduction assay. This technique quantifies the ability of a drug to inhibit the cytopathic effects of a virus in cell culture.

Experimental Protocol: Plaque Reduction Assay [15]

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in culture plates to form a confluent monolayer.

-

Infection: The cell monolayer is infected with a specific strain of Influenza A virus (e.g., H1N1) and incubated for 1 hour at 37°C to allow viral adsorption.

-

Drug Application: The virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of Rimantadine, 2 µg/mL N-acetyl trypsin, and 1.2% Avicel is added.

-

Incubation: Plates are incubated for 2 days at 37°C in a 5% CO₂ atmosphere to allow for plaque formation.

-

Visualization & Quantification: The overlay is removed, and cells are stained with 0.2% crystal violet. Viral plaques appear as clear zones where cells have been lysed. The area of the plaques is measured.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the plaque area against the drug concentration.[15]

Caption: Experimental workflow for a Plaque Reduction Assay.

Table 2: In Vitro Activity of Rimantadine

| Virus Strain | Assay | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| Influenza A (H1N1) | Plaque Reduction | EC₅₀ ((R)-enantiomer) | 19.62 nM | [15] |

| Influenza A (H1N1) | Plaque Reduction | EC₅₀ ((S)-enantiomer) | 24.44 nM | [15] |

| Influenza A (H3N2) | Virus Yield Reduction | Inhibition at 5 µM | ~10% | [16] |

| Influenza A (H3N2) | Virus Yield Reduction | Inhibition at 10 µM | ~25% | [16] |

| Various Influenza A | Cell Culture | Susceptibility | Inhibits H1N1, H2N2, H3N2 |[8][10] |

Clinical Efficacy

Clinical trials have demonstrated Rimantadine's effectiveness in both preventing and treating Influenza A infections, although its utility is now limited by resistance.

Table 3: Summary of Key Clinical Trial Results for Rimantadine

| Study Type | Population | Regimen | Comparator | Key Finding(s) | Reference(s) |

|---|---|---|---|---|---|

| Prophylaxis | Healthy Volunteers | 100 mg twice daily | Amantadine, Placebo | 85% efficacy vs. placebo in preventing lab-documented influenza. Fewer CNS side effects than amantadine. | [17] |

| Prophylaxis | Elderly Nursing Home Residents | 100 or 200 mg/day | Placebo | 58% efficacy in reducing clinical influenza-like illness (combined dosage groups vs. placebo). | [18] |

| Treatment | Adults with Influenza A (H3N2) | 200 mg/day for 5 days | Placebo | Significant reduction in viral titers and fever duration (mean 37 hours shorter). | [19] |

| Treatment | Children with Influenza A | Not specified | Acetaminophen | Lowered viral shedding in the first 2 days of therapy; no significant difference in clinical resolution. |[20] |

Conclusion

The development of Rimantadine marks a significant chapter in the history of antiviral therapy. From its discovery at DuPont to its widespread clinical use, it provided a crucial defense against seasonal Influenza A for decades. The core of its success lay in its specific mechanism of targeting the viral M2 ion channel, a novel approach at the time. While the rise of drug-resistant strains has rendered it largely obsolete for current influenza strains, the extensive research into its synthesis, mechanism, pharmacokinetics, and clinical application continues to inform the development of new antiviral agents. The story of Rimantadine serves as a powerful case study in the dynamic interplay between viral evolution and drug discovery.

References

- 1. Rimantadine - Wikipedia [en.wikipedia.org]

- 2. Rimantadine [medbox.iiab.me]

- 3. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. What is Rimantadine Hydrochloride used for? [synapse.patsnap.com]

- 12. Rimantadine | Influenza, Antiviral, Treatment | Britannica [britannica.com]

- 13. drugs.com [drugs.com]

- 14. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Oral rimantadine hydrochloride therapy of influenza A virus H3N2 subtype infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A comparison of acetaminophen and rimantadine in the treatment of influenza A infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Functional Differences Between Rimantadine and Amantadine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between the antiviral drugs rimantadine and amantadine. Both are adamantane derivatives historically used for the prophylaxis and treatment of influenza A virus infections. Their clinical utility has been diminished by the emergence of resistant strains, yet they remain important subjects of study in virology and drug development.[1][2][3] This document delves into their core chemical differences, mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to characterize them.

Structural Differences: A Subtle but Significant Alteration

Amantadine and rimantadine share a rigid, tricyclic adamantane cage structure, which is crucial for their antiviral activity. The key structural difference lies in the substituent at one of the tertiary carbons of the adamantane nucleus. Amantadine features a primary amino group directly attached to the adamantane cage. In contrast, rimantadine has an alpha-methyl group on the ethylamine side chain, making it a bulkier and more lipophilic molecule.

Chemical Structures:

-

Amantadine: 1-adamantylamine

-

Rimantadine: (RS)-1-(1-adamantyl)ethan-1-amine

This seemingly minor addition of a methyl group in rimantadine has profound implications for its functional properties, including its pharmacokinetic profile and side-effect profile.

Functional Differences: Mechanism of Action and Antiviral Spectrum

Both amantadine and rimantadine exert their primary antiviral effect by targeting the M2 proton ion channel of the influenza A virus.[1] The M2 channel is a tetrameric protein that plays a critical role in the viral replication cycle by allowing the influx of protons into the virion upon entry into the host cell's endosome. This acidification process is essential for the uncoating of the viral ribonucleoprotein (RNP) complex and its release into the cytoplasm.

By binding to the lumen of the M2 channel, both drugs effectively block the passage of protons, thereby inhibiting viral uncoating and replication.[1] It is important to note that neither amantadine nor rimantadine is effective against influenza B viruses, as they lack the M2 protein.

While their fundamental mechanism of action is identical, in vitro studies have suggested that rimantadine can be significantly more active than amantadine against certain strains of influenza A (H1N1 and H3N2).[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data comparing amantadine and rimantadine, providing a clear basis for understanding their distinct pharmacological profiles.

Table 1: Comparative In Vitro Antiviral Activity (IC50)

| Virus Strain | Amantadine IC50 (µM) | Rimantadine IC50 (µM) | Reference |

| Influenza A/HK/156/1997 | 1.3 | 0.18 | [6][7] |

| Amantadine-Sensitive Influenza A | 0.062 to >50 | Not specified in this study | [2] |

| Influenza A (H3N2) | ~3.5 times higher than glycyl-rimantadine | Not directly compared, but a derivative showed high potency | [1] |

Note: IC50 values can vary significantly depending on the specific viral strain, cell line, and assay conditions used.

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Amantadine | Rimantadine | Reference |

| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | |

| Plasma Elimination Half-life (t1/2) | 16.7 ± 7.7 hours | 36.5 ± 15 hours | |

| Percentage of Dose Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | |

| Metabolism | Minimal | Extensively metabolized in the liver |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize and compare amantadine and rimantadine.

M2 Proton Channel Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of the M2 proton channel.

Principle: This assay utilizes a stable cell line co-expressing the M2 ion channel and a pH-sensitive enhanced Green Fluorescent Protein (EGFP). The influx of protons through the M2 channel leads to a decrease in intracellular pH, which in turn quenches the fluorescence of EGFP. M2 channel inhibitors will block this proton influx, thus maintaining a higher intracellular pH and preserving EGFP fluorescence.[8][9]

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing the influenza A M2 protein and EGFP in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of amantadine, rimantadine, and any test compounds in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Compound Addition: Add the diluted compounds to the respective wells of the microplate and incubate for a predetermined period (e.g., 30 minutes) at 37°C.

-

pH Challenge: Initiate the assay by adding an acidic buffer (e.g., pH 5.5) to all wells to induce proton influx through the M2 channels.

-

Fluorescence Measurement: Immediately measure the EGFP fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 510 nm, respectively) using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of M2 channel inhibition for each compound concentration relative to positive (no inhibitor) and negative (cells not expressing M2) controls. Determine the IC50 value for each compound by fitting the dose-response data to a suitable sigmoidal curve.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol details the plaque reduction assay, a standard method for determining the antiviral activity of compounds against influenza virus.

Principle: This assay measures the ability of a drug to inhibit the cytopathic effect (CPE) of the virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of susceptible cells. The reduction in the number of plaques in the presence of the drug is a measure of its antiviral activity.

Methodology:

-

Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates until confluent.

-

Virus Preparation: Prepare serial dilutions of the influenza A virus stock in a serum-free medium containing trypsin (to facilitate viral entry).

-

Compound Preparation: Prepare serial dilutions of amantadine and rimantadine in the same serum-free medium.

-

Infection: Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.

-

Adsorption: Inoculate the MDCK cell monolayers with the virus-compound mixtures and allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective compound concentrations.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the drug that reduces the number of plaques by 50%.

Single-Dose Pharmacokinetic Study in Humans

This protocol outlines a typical design for a single-dose pharmacokinetic study to compare amantadine and rimantadine in healthy human subjects.

Principle: This study aims to determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of amantadine and rimantadine after a single oral dose.

Methodology:

-

Study Design: A randomized, two-period, crossover study design is often employed. Subjects are randomly assigned to receive a single oral dose of either amantadine or rimantadine in the first period. After a washout period (typically at least 7-10 half-lives of the drugs), subjects receive the other drug in the second period.

-

Subject Recruitment: Recruit a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria.

-

Dosing: After an overnight fast, administer a single oral dose of amantadine or rimantadine (e.g., 200 mg).

-

Sample Collection:

-

Blood Samples: Collect serial blood samples into heparinized tubes at pred-determined time points before dosing (0 hours) and at various intervals post-dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Urine Samples: Collect total urine output at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

-

Urine: Measure the volume of each urine collection and store aliquots at -20°C or lower.

-

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of amantadine, rimantadine, and its major metabolites in plasma and urine.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters for each drug, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Apparent total body clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

-

Amount of drug excreted unchanged in urine (Ae)

-

Renal clearance (CLr)

-

-

Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two drugs.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to amantadine and rimantadine.

Caption: M2 Proton Channel Inhibition Signaling Pathway.

Caption: Experimental Workflow for Drug Comparison.

Conclusion

The structural distinction between rimantadine and amantadine, specifically the addition of an alpha-methyl group to the side chain of rimantadine, leads to significant functional differences. While both drugs share the same mechanism of action by inhibiting the influenza A M2 proton channel, rimantadine exhibits a more favorable pharmacokinetic profile, characterized by a longer half-life and extensive hepatic metabolism. This results in lower plasma concentrations and a reduced incidence of central nervous system side effects compared to amantadine. The in-depth understanding of these differences, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of new antiviral agents targeting viral ion channels. Although resistance has limited their clinical use, the study of amantadine and rimantadine continues to provide valuable insights for drug development professionals.[3][10]

References

- 1. nbinno.com [nbinno.com]

- 2. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Managing influenza: amantadine, rimantadine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative activity of amantadine and ribavirin against influenza virus in vitro: possible clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Strategy for High Throughput Screening of Anti- Influenza virus M2 Ion Channel Inhibitors - FluTrackers News and Information [flutrackers.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]

Beyond Influenza: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Rimantadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimantadine, a derivative of adamantane, has long been recognized for its therapeutic and prophylactic efficacy against influenza A virus. Its mechanism of action, the inhibition of the viral M2 proton ion channel, has served as a cornerstone in antiviral drug development. However, a growing body of scientific evidence reveals that the antiviral spectrum of Rimantadine extends beyond influenza, demonstrating inhibitory activity against a range of other pathogenic viruses. This technical guide provides a comprehensive overview of the current state of knowledge regarding the non-influenza antiviral activities of Rimantadine. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of Rimantadine's broader potential, including quantitative efficacy data, proposed mechanisms of action, and detailed experimental protocols. This document aims to serve as a valuable resource for the exploration and repurposing of this established antiviral agent in the ongoing search for new therapeutic strategies against emerging and persistent viral threats.

Introduction

Rimantadine is an orally administered antiviral compound, approved by the FDA in 1994 for the treatment and prophylaxis of influenza A virus infections.[1] Its primary mechanism of action involves the blockade of the M2 protein, a proton-selective ion channel essential for the uncoating of the influenza A virus within the host cell endosome. By preventing the acidification of the virion interior, Rimantadine effectively halts a critical early step in the viral replication cycle.[2]

While the rise of M2 mutant strains has limited its clinical use for influenza in recent years, research into the broader antiviral properties of Rimantadine and other adamantane derivatives has continued. These investigations have unveiled a surprising range of activity against various RNA and DNA viruses, suggesting that Rimantadine's therapeutic potential may be significantly greater than previously appreciated. This guide synthesizes the available preclinical data on the expanded antiviral spectrum of Rimantadine, with a focus on quantitative measures of efficacy and the elucidation of its multimodal mechanisms of action.

Antiviral Spectrum Beyond Influenza

In vitro studies have demonstrated that Rimantadine exhibits inhibitory effects against a diverse array of viruses. The following sections summarize the key findings for each viral family.

Flaviviridae

The Flaviviridae family includes several significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). Rimantadine has shown notable activity against these viruses, with a proposed mechanism targeting viral viroporins, which are small hydrophobic proteins that form ion channels and are crucial for various stages of the viral life cycle.[3]

Quantitative Data for Rimantadine Activity Against Flaviviruses

| Virus | Cell Line | Assay Type | IC50 / EC50 | Selectivity Index (SI) | Reference(s) |

| Zika Virus (ZIKV) | Vero | Plaque Assay | Dose-dependent reduction | High | [3] |

| Vero | Plaque Assay | IC50: 16.5 µg/mL | >6 | [3] | |

| Vero | Plaque Assay | IC90: 38.3 µg/mL | >2.6 | [3] | |

| Dengue Virus (DENV-1) | Vero | Plaque Assay | Similar to ZIKV | High | [3] |

| West Nile Virus (WNV) | Porcine kidney embryonic (PS) | Plaque Reduction Assay | EC50: 0.15 to 34 µM (derivatives) | - | [4] |

| Yellow Fever Virus (YFV) | Porcine kidney embryonic (PS) | Plaque Reduction Assay | EC50: 0.18 to 41 µM (derivatives) | - | [4] |

| Hepatitis C Virus (HCV) | HEK293 | Patch-Clamp | IC50: ~0.7-24 nM (genotype-dependent) | - | [5] |

| Huh-7.5 | Infectious Virus Production | 80-90% inhibition at 3 µM | - | [1] |

Coronaviridae

The emergence of novel coronaviruses, such as SARS-CoV-2, has spurred intensive research into repurposing existing drugs. Rimantadine has been investigated for its potential to inhibit coronaviruses, with evidence suggesting it may target the viral envelope (E) protein, which functions as a viroporin.

Quantitative Data for Rimantadine Activity Against Coronaviruses

| Virus | Cell Line | Assay Type | IC50 / EC50 / Inhibition | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | VeroE6 | Immunostaining | EC50: 36 µM | 17.3 | [6] |

| Huh7.5 | Immunostaining | EC50: 26 µM | - | [6] | |

| A549-hACE2 | Immunostaining | EC50: 70 µM | - | [6] | |

| HCoV-229E | MDBK | MTT Assay | 36% replication inhibition at 50 µg/mL | - | [7] |

| SARS-CoV | - | Cell Viability/Patch-Clamp | More potent than Amantadine | - | [1] |

Other Viruses

Limited but noteworthy evidence suggests Rimantadine's activity extends to other viral families.

-

Respiratory Syncytial Virus (RSV) and Parainfluenza Viruses: While mentioned as viruses to which adamantanes have been applied, specific quantitative data on the inhibitory concentrations of Rimantadine against RSV and parainfluenza viruses are not well-documented in the reviewed literature.[3]

-

Hepatitis A Virus (HAV): Rimantadine has been shown to inhibit HAV replication in vitro.[8]

-

Human Immunodeficiency Virus (HIV): Some derivatives of Rimantadine have shown activity against HIV-1.

Mechanisms of Action Beyond M2 Inhibition

The antiviral activity of Rimantadine against non-influenza viruses is primarily attributed to its ability to block the function of other viral ion channels, known as viroporins.

Inhibition of Viroporins

Viroporins are small, hydrophobic, multifunctional viral proteins that oligomerize to form ion-permeable pores in host cell membranes. They play crucial roles in various stages of the viral life cycle, including entry, replication, assembly, and egress. Rimantadine is thought to bind to and block the pore of these channels, disrupting their function.

-

HCV p7 Protein: The p7 protein of HCV is a well-characterized viroporin that forms cation-selective channels. Rimantadine has been shown to inhibit p7 channel activity, which is believed to be essential for the assembly and release of infectious virions.[5][9]

-

Coronavirus E Protein: The envelope (E) protein of coronaviruses is another viroporin that has been identified as a potential target for Rimantadine. Inhibition of the E protein's ion channel activity is thought to interfere with viral assembly and release.[1][10]

-

Flavivirus Viroporins: While not as extensively characterized, flaviviruses are also hypothesized to encode viroporins. The antiviral activity of Rimantadine against ZIKV and other flaviviruses is proposed to be mediated through the blockade of a yet-to-be-fully-identified viroporin, possibly the M protein.[3][11]

References

- 1. Differential effect of p7 inhibitors on hepatitis C virus cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Channel activity of SARS-CoV-2 viroporin ORF3a inhibited by adamantanes and phenolic plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Rationally derived inhibitors of hepatitis C virus (HCV) p7 channel activity reveal prospect for bimodal antiviral therapy | eLife [elifesciences.org]

- 10. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Rimantadine's Impact on Viral Uncoating and Replication: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms by which rimantadine inhibits the replication of Influenza A virus, with a primary focus on its effects on viral uncoating and the viral replication cycle. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Inhibition of the M2 Proton Channel

Rimantadine's antiviral activity is primarily directed against the Influenza A virus, targeting the Matrix-2 (M2) protein.[1] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that plays a crucial role in the early stages of viral replication.[2] Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 proton channel.[1] This activation allows protons to flow into the virion, lowering the internal pH.[2] This acidification is a critical step for the dissociation of the viral ribonucleoprotein (RNP) complexes from the matrix protein (M1), a process known as viral uncoating.[2]

Rimantadine functions by binding to the lumen of the M2 proton channel, effectively blocking the passage of protons.[3] This inhibition prevents the necessary acidification of the viral interior, thereby halting the uncoating process.[1][4] As a result, the viral RNA is unable to be released into the host cell's cytoplasm, preventing its transport to the nucleus and subsequent replication.[1][5][6] Genetic studies have confirmed that the M2 protein is the primary determinant of susceptibility to rimantadine.[3] While the primary mechanism is the blockade of uncoating, some evidence also suggests that rimantadine may interfere with the assembly of new virus particles during the later stages of the replication cycle.[7]

Quantitative Analysis of Rimantadine's Antiviral Efficacy

The antiviral potency of rimantadine is quantified through various in vitro assays that measure the concentration of the drug required to inhibit viral replication by a certain percentage. The most common metrics are the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50). These values can vary depending on the viral strain, the cell line used, and the specific assay protocol.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC50 | A/Soloman Island/3/2006 (H1N1) | MDCK | 19.62 nM (R-rimantadine) | [2][8] |

| A/Soloman Island/3/2006 (H1N1) | MDCK | 24.44 nM (S-rimantadine) | [2][8] | |

| A/Udorn/72 (H3N2) | MDCK | <1 µM | [9] | |

| A/WSN/33-M2-N31S (H1N1) | MDCK | <1 µM | [9] | |

| IC50 | Contemporary H1N1, H3N2, HSW1N1 | MDCK | 0.2 to 0.4 µg/mL | [10][11] |

| Influenza B viruses | MDCK | ~50 to 100 µg/mL | [10][11] | |

| Kd | M2 WT | - | 41 nM (R-rimantadine) | [2] |

| M2 WT | - | 39 nM (S-rimantadine) | [2] | |

| M2 WT | - | 46 nM (racemic rimantadine) | [2] |

Key Experimental Protocols

A variety of experimental techniques are employed to study the antiviral effects of rimantadine. Below are detailed methodologies for some of the most critical assays.

Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

N-acetyl trypsin

-

Avicel microcrystalline cellulose

-

Crystal violet dye

-

Rimantadine stock solution

Procedure:

-

Seed MDCK cells in 24-well plates and grow to confluency.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.[8]

-

Aspirate the viral inoculum and wash the cells.

-

Prepare an overlay medium consisting of DMEM, 1.2% Avicel, 2 µg/mL N-acetyl trypsin, and varying concentrations of rimantadine.[8]

-

Add the overlay medium to the wells and incubate at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

-

After incubation, fix the cells and stain with a 0.2% crystal violet solution to visualize the plaques.[8]

-

Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the concentration of rimantadine.[8]

Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This technique directly measures the function of the M2 proton channel and its inhibition by rimantadine.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the influenza A M2 protein

-

Standard Barth's solution (pH 7.5 and pH 5.5)

-

Two-electrode voltage clamp (TEVC) setup

-

Rimantadine stock solution

Procedure:

-

Prepare M2 cRNA by in vitro transcription from a linearized DNA template.

-

Inject the M2 cRNA into Xenopus oocytes and incubate for 2-3 days to allow for protein expression.

-

Place an oocyte in the TEVC chamber and perfuse with standard Barth's solution at pH 7.5.

-

Clamp the oocyte at a holding potential of -20 mV.[12]

-

To activate the M2 channel, switch the perfusion solution to Barth's solution at pH 5.5 and record the inward proton current.

-

Once a stable current is achieved, introduce varying concentrations of rimantadine into the low pH solution and record the inhibition of the current.

-

The binding kinetics (kon and koff) and the dissociation constant (Kd) can be determined by analyzing the rates of current inhibition and recovery upon washout of the drug.[2]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the antiviral compound on the host cells.

Materials:

-

MDCK cells (or other suitable host cell line)

-

96-well plates

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Rimantadine stock solution

Procedure:

-

Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of rimantadine and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

If using a solubilizing agent, add 100 µL to each well and incubate overnight to dissolve the formazan crystals.[2]

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.

References

- 1. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. A functionally defined model for the M2 proton channel of influenza A virus suggests a mechanism for its ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. [Remantadine binding with influenza virus nucleoids in vitro and infected cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of remantadine on the deproteinization of influenza viruses in infected cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Molecular Basis for Rimantadine's Selectivity for Influenza A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular underpinnings of rimantadine's selective antiviral activity against influenza A virus. By examining the specific interactions between the drug and its viral target, the M2 proton channel, we elucidate the structural and functional determinants that preclude its efficacy against influenza B virus. This document provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental methodologies, and visual representations of the key molecular processes.

The M2 Proton Channel: A Tale of Two Viruses

Influenza A and B viruses, while both causing seasonal epidemics, possess distinct molecular machinery. A key differentiator lies in their respective M2 proteins, which form proton-selective ion channels essential for viral replication.[1]

-

Influenza A M2 (AM2): This protein forms a homotetrameric channel that is the target of adamantane drugs like rimantadine.[1][2] The channel is crucial for the uncoating of the virus within the host cell's endosome. By allowing protons to enter the virion, it lowers the internal pH, which in turn facilitates the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, a prerequisite for replication.[3]

-

Influenza B M2 (BM2): Influenza B virus possesses a functionally analogous protein, BM2. However, the amino acid sequence of the BM2 transmembrane domain, which forms the pore of the channel, shares very little homology with that of AM2.[1][2] While both channels contain a critical HxxxW motif responsible for proton sensing and gating, the surrounding residues that line the pore are significantly different.[2][4]

This fundamental difference in the primary structure of the M2 channel's pore is the cornerstone of rimantadine's selectivity. The drug binding site present in the AM2 channel is absent in the BM2 channel.[1][2]

Mechanism of Rimantadine Action on Influenza A M2

Rimantadine inhibits the influenza A M2 proton channel by physically occluding the pore.[5] The adamantane cage of the rimantadine molecule binds within the N-terminal portion of the channel's transmembrane domain. This binding is stabilized by van der Waals interactions with the hydrophobic side chains of key amino acid residues lining the pore.[6]

The primary binding site is a pocket formed by residues from the four alpha-helices of the M2 tetramer. Crucial amino acids involved in this interaction include:

-

Valine at position 27 (Val27): The methyl groups of Val27 from each of the four subunits form a hydrophobic pocket that accommodates the adamantane cage of rimantadine.[6]

-

Alanine at position 30 (Ala30): The backbone carbonyl oxygen of Ala30 can form a polar contact with the amino group of rimantadine, helping to orient the drug within the channel.[6]

-

Serine at position 31 (Ser31): This residue is critical for drug sensitivity. Mutations at this position, most commonly the S31N mutation, are the primary cause of resistance to rimantadine.[7] The hydroxyl group of serine contributes to the polar environment of the pore, while the bulkier and more polar asparagine side chain in the mutant sterically hinders drug binding.[7]

-

Glycine at position 34 (Gly34): This residue is located near the narrowest constriction of the channel and influences the channel's conformation and drug binding.[8]

By lodging itself within this pore, rimantadine effectively creates a plug, preventing the influx of protons into the virion. This blockage of the M2 channel halts the viral uncoating process, thereby inhibiting viral replication.[3]

Quantitative Analysis of Rimantadine-M2 Interaction

The affinity and efficacy of rimantadine's interaction with the influenza A M2 channel have been quantified through various biophysical and virological assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Kinetics of Rimantadine and its Enantiomers against Wild-Type Influenza A M2 Channel

| Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) | Kd (µM) [ITC] | Reference(s) |

| (R)-Rimantadine | Not Reported | 0.0013 | 41 | 0.34 | [3][9] |

| (S)-Rimantadine | Not Reported | 0.0016 | 39 | 0.32 | [3][9] |

| Racemic Rimantadine | Not Reported | Not Reported | 46 | Not Reported | [3] |

| Amantadine | Not Reported | >0.01 | ~400 | 2.17 | [3][9] |

Data from electrophysiology assays in Xenopus oocytes expressing Udorn M2 WT, unless otherwise specified.[3][9]

Table 2: Antiviral Activity of Rimantadine and its Enantiomers against Influenza A Viruses

| Compound | Virus Strain | Assay Type | EC50 (nM) | IC50 (µM) | Reference(s) |

| (R)-Rimantadine | A/Solomon Island/3/2006 (H1N1) | Plaque Assay | 19.62 | Not Reported | [3] |

| (S)-Rimantadine | A/Solomon Island/3/2006 (H1N1) | Plaque Assay | 24.44 | Not Reported | [3] |

| Racemic Rimantadine | A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | Not Reported | [10] |

| Racemic Rimantadine | A/WSN/33-M2-N31S (H1N1) | Antiviral Assay | Submicromolar | Not Reported | [10] |

| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | Antiviral Assay | Not Reported | < 30 | [11] |

Experimental Protocols

The quantitative data presented above were obtained through a variety of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay

This technique is used to measure the ion flow through the M2 channel expressed in Xenopus laevis oocytes and to assess the inhibitory effect of rimantadine.[12]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the full-length wild-type influenza A M2 protein (e.g., from the Udorn strain).[3] The oocytes are then incubated for 2-3 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a buffer solution at a neutral pH (e.g., pH 7.5).

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a specific voltage (e.g., -20 mV).

-

-

Channel Activation and Inhibition:

-

The perfusion solution is switched to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.[3]

-

Once a stable baseline current is established, a solution containing rimantadine at a specific concentration is perfused to inhibit the channel. The time course of inhibition is recorded to determine the association rate constant (kon).[3]

-

-

Washout and Dissociation:

-

After maximal inhibition is achieved, the oocyte is perfused with the low pH buffer without the drug to allow for the dissociation of rimantadine from the channel. The time course of current recovery is measured to determine the dissociation rate constant (koff).[3]

-

-

Data Analysis: The binding affinity (Kd) is calculated as the ratio of koff/kon.

Plaque Reduction Assay

This is a classic virological assay used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[13]

Methodology:

-

Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well or 12-well plates.[14][15]

-

Virus Infection:

-

Antiviral Treatment:

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[15]

-

Plaque Visualization and Counting:

-

The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet).[15]

-

The plaques (clear zones where cells have been lysed by the virus) are counted for each drug concentration.

-

-

Data Analysis: The EC50 value is calculated by determining the concentration of rimantadine that causes a 50% reduction in the number of plaques compared to the no-drug control.[3]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon the binding of a ligand (rimantadine) to a macromolecule (M2 protein), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16]

Methodology:

-

Sample Preparation:

-

A purified, soluble form of the M2 transmembrane domain (M2TM) is prepared and dialyzed extensively against a specific buffer (e.g., in dodecylphosphocholine (DPC) micelles at pH 8).[9][10]

-

A solution of rimantadine is prepared in the same dialysis buffer to avoid heats of dilution.[16]

-

The concentrations of both the protein and the ligand are accurately determined.

-

-

ITC Experiment:

-

The M2TM solution is loaded into the sample cell of the ITC instrument.

-

The rimantadine solution is loaded into the injection syringe.

-

The system is allowed to equilibrate to a constant temperature.

-

-

Titration:

-

A series of small, precise injections of the rimantadine solution are made into the M2TM solution.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH.[16]

-

Visualizing the Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involved in rimantadine's action and the experimental workflows.

References

- 1. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure, Function, and Pathobiology of the Influenza A and B Virus Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by Rimantadine Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. Influenza virus plaque assay [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

In Vitro Activity of Rimantadine Against Historical Influenza A Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals